molecular formula C19H16FN3O2 B2926331 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921804-18-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2926331
CAS No.: 921804-18-4
M. Wt: 337.354
InChI Key: JGOONVMJVFHZGF-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethylbenzamide side chain. This compound is structurally notable for its dual pharmacophores: the pyridazinone moiety is associated with kinase inhibition and anti-inflammatory activity, while the benzamide group is commonly linked to histone deacetylase (HDAC) inhibitory properties . Its synthesis typically involves coupling pyridazinone intermediates with benzamide derivatives under basic conditions, as seen in related benzamide syntheses .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOONVMJVFHZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C19H18FN4O2
  • Molecular Weight: 380.4 g/mol
  • CAS Number: 922994-01-2

The structure of this compound includes a pyridazinone core, a fluorophenyl group, and an amide linkage, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets, potentially altering cellular processes.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivityTarget
This compoundModerateGram-positive bacteria
Similar PyridazinonesHighGram-negative bacteria

2. Cholinesterase Inhibition

Studies have demonstrated that certain derivatives of this compound can inhibit cholinesterases, which are critical in neurotransmission. The inhibition of acetylcholinesterase (AChE) is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Selectivity
This compound5.0High towards AChE
Tacrine (reference)5.5Moderate

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cholinesterase inhibitors derived from pyridazinone scaffolds. The study found that this compound demonstrated significant inhibition of AChE, which could be beneficial in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several benzamide and pyridazinone derivatives (Table 1). Key differences lie in substituent groups and their positions, which critically influence bioactivity and selectivity.

Compound Name Core Structure Substituents Biological Target Reference
N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone + benzamide 4-Fluorophenyl at C3; ethylbenzamide side chain HDAC (inferred)
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone + benzamide 4-((Dimethylamino)methyl)phenyl at C3; 2-amino-4-fluorophenylamide Class I HDAC isoforms
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidinone + benzamide 2-Fluorobenzamide; pyrimidinone core Kynurenine formamidase (KFase)
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid Imidazopyridine + succinamate Succinamic acid side chain; oxo-dihydroimidazopyridine Kynurenine formamidase (KFase)

Key Observations :

  • Pyridazinone vs. Pyrimidinone Cores: Pyridazinone derivatives (e.g., the target compound and (S)-17b) exhibit HDAC inhibition, while pyrimidinone analogs (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) target KFase . The pyridazinone’s electron-deficient core may enhance binding to HDAC’s catalytic zinc ion.
  • Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in HDAC inhibitors .
Pharmacological Activity Comparisons

HDAC Inhibition :

  • The target compound’s analog, (S)-17b, inhibits class I HDAC isoforms (IC₅₀ = 34.6 μM for hERG channel) and shows potent antitumor activity in SKM-1 xenograft models (tumor growth inhibition >70% at 50 mg/kg) .
  • In contrast, non-pyridazinone benzamides (e.g., vorinostat) lack the pyridazinone moiety and show broader HDAC class inhibition but poorer isoform selectivity.

KFase Inhibition :

  • N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide binds to KFase with an affinity energy of -9.0 kcal/mol, outperforming the target compound’s structural analogs in mosquito-specific enzyme targeting .

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